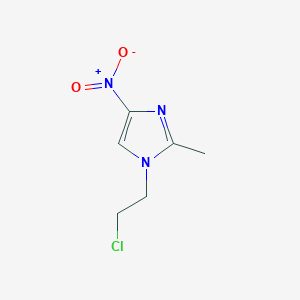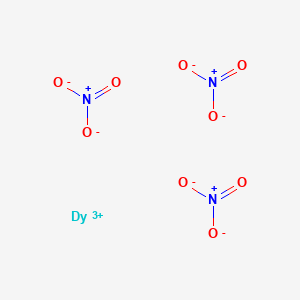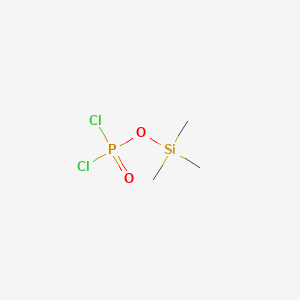
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole
Overview
Description
The compound “1-(2-Chloroethyl)-2-methyl-4-nitroimidazole” is a type of organic compound, likely containing a nitroimidazole group. Nitroimidazoles are a class of drugs characterized by an imidazole ring and a nitro group. They are widely used in medicine for their antimicrobial properties .
Chemical Reactions Analysis
Nitroimidazoles, like many organic compounds, can undergo a variety of chemical reactions. For instance, sulfur mustard, a related compound, is known to react with DNA, RNA, and proteins .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Hypoxia-Selective Cytotoxicity : A study by Lee et al. (1998) described the synthesis of a compound closely related to 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole. This compound demonstrated significant hypoxia-selective cytotoxicity, making it a potential candidate for targeting hypoxic tumor cells.
Reactivity and Synthesis of Derivatives : Crozet et al. (1985) investigated the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole, a compound similar to the one of interest. They discovered that it could be used to synthesize novel 1-methyl-5-nitro-imidazoles with significant yields (Crozet et al., 1985).
Applications in Drug Development
Potential for Prodrug System : Parveen et al. (1999) explored the use of a derivative of 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole in developing a prodrug system for targeted drug delivery to hypoxic tissues. This research highlights the potential of such compounds in enhancing the efficacy of drugs, especially in cancer therapy (Parveen et al., 1999).
Evaluation Against Leishmania : A study by Blanco et al. (2021) synthesized derivatives of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole and evaluated their efficacy against Leishmania species, responsible for cutaneous leishmaniasis. Some compounds showed high activity, suggesting their potential as alternative treatments for this disease (Blanco et al., 2021).
Chemical Properties and Synthesis Techniques
- Synthesis and Characterization of Derivatives : Jedrysiak and Suwiński (2008) focused on synthesizing various derivatives of nitroimidazoles, including 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole. Their study provided valuable insights into the structural characteristics of these compounds, which could be useful in developing new pharmaceuticals or research tools (Jedrysiak & Suwiński, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-2-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHZIQJSCSATJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167198 | |
| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-2-methyl-4-nitroimidazole | |
CAS RN |
16156-95-9 | |
| Record name | 1-(2-Chloroethyl)-2-methyl-4-nitro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 1-(2-chloroethyl)-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















